molecular formula C32H39NO6 B1246402 2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-phenylpropanoic acid

2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-phenylpropanoic acid

Cat. No. B1246402
M. Wt: 533.7 g/mol
InChI Key: HSOVHMPKFQKPSJ-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-phenylpropanoic acid is a natural product found in Stachybotrys microspora with data available.

Scientific Research Applications

Alpha-Glucosidase Inhibition

Compounds structurally similar to the specified chemical have been identified as potential α-glucosidase inhibitors. Such inhibitors are significant in the management of diabetes, as they can slow carbohydrate digestion and glucose absorption, thus moderating postprandial blood glucose levels. A study by Choudhary et al. (2001) discovered new sesquiterpenoid derivatives, including structurally related compounds, exhibiting significant inhibitory activity against α-glucosidase, indicating their potential as a new class of α-glucosidase inhibitors (Choudhary et al., 2001).

Fibrinolytic Activity

Compounds similar to the one have been shown to possess fibrinolytic activity. This activity is essential in dissolving blood clots and could be useful in treating thrombosis. Research by Ge et al. (2015) on an isoindolone derivative from a marine fungus demonstrated significant in vitro and in vivo fibrinolytic activity. This suggests its potential as a thrombolytic agent (Ge et al., 2015).

Antithrombotic Potential

The chemical has shown potential in antithrombotic applications. Wang et al. (2021) conducted research on a marine pyran-isoindolone derivative, highlighting its moderate antithrombotic (fibrinolytic) activity. Further chemical modification of this compound led to enhanced fibrinolytic activities, suggesting its potential for clinical application as an antithrombotic agent (Wang et al., 2021).

Cytotoxicity and Anticancer Applications

Some structurally related compounds have shown cytotoxicity against certain cancer cell lines. Mo et al. (2004) isolated compounds from Phellinus igniarius, including pyrano[4,3-c][2]benzopyran-1,6-dione derivatives, which displayed selective cytotoxicity against human lung and liver cancer cell lines. This suggests potential applications in cancer therapy (Mo et al., 2004).

properties

Product Name

2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-phenylpropanoic acid

Molecular Formula

C32H39NO6

Molecular Weight

533.7 g/mol

IUPAC Name

2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-phenylpropanoic acid

InChI

InChI=1S/C32H39NO6/c1-20(2)10-8-11-21(3)12-9-15-32(4)28(35)18-24-27(34)17-23-25(29(24)39-32)19-33(30(23)36)26(31(37)38)16-22-13-6-5-7-14-22/h5-7,10,12-14,17,26,28,34-35H,8-9,11,15-16,18-19H2,1-4H3,(H,37,38)/b21-12+

InChI Key

HSOVHMPKFQKPSJ-CIAFOILYSA-N

Isomeric SMILES

CC(=CCC/C(=C/CCC1(C(CC2=C(C=C3C(=C2O1)CN(C3=O)C(CC4=CC=CC=C4)C(=O)O)O)O)C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC1(C(CC2=C(C=C3C(=C2O1)CN(C3=O)C(CC4=CC=CC=C4)C(=O)O)O)O)C)C)C

synonyms

SMTP 4
SMTP-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-phenylpropanoic acid
Reactant of Route 2
2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-phenylpropanoic acid
Reactant of Route 3
2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-phenylpropanoic acid
Reactant of Route 4
2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-phenylpropanoic acid
Reactant of Route 5
2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-phenylpropanoic acid
Reactant of Route 6
2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-phenylpropanoic acid

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